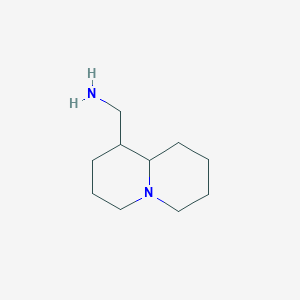

2H-Quinolizine-1-methanamine, octahydro-

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBDCEJEINRUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398389 | |

| Record name | 2H-Quinolizine-1-methanamine, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22342-32-1 | |

| Record name | 2H-Quinolizine-1-methanamine, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Methodological Foundations in Quinolizine and Octahydroquinolizine Synthesis

Evolution of Synthetic Strategies for Quinolizine Ring Systems

The initial approaches to constructing the quinolizine ring system were often extensions of well-established methods for quinoline (B57606) synthesis. researchgate.net These classical reactions typically involved the condensation and cyclization of aniline (B41778) derivatives or related precursors under harsh conditions. researchgate.net

Key historical methods include:

The Skraup and Doebner-von Miller Reactions: These methods, traditionally used for quinolines, involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors (like glycerol (B35011) in the Skraup synthesis) in the presence of strong acids and oxidizing agents. researchgate.net While effective, these reactions often required high temperatures and produced byproducts, limiting their application for complex or sensitive substrates. researchgate.netresearchgate.net

The Vilsmeier-Haack Reaction: This approach utilizes acylamides as precursors, which upon treatment with Vilsmeier reagents (e.g., POCl₃/DMF), can undergo formylation and cyclization to yield quinoline or related heterocyclic systems. clockss.org This method offered a pathway to functionalized quinolines, such as 2-chloroquinoline-3-aldehydes, which are valuable intermediates for further chemical transformations. clockss.org

Sugasawa Synthesis: A notable method developed for quinolizinium (B1208727) derivatives involved the oxidation of quaternary salts formed between a β-aryl ethyl halide and a heterocyclic base like pyridine (B92270) or quinoline. ias.ac.in This was followed by cyclization to form the fused ring system, proving effective even for substrates lacking activating alkoxy groups. ias.ac.in

The evolution from these foundational methods has been marked by a drive towards milder conditions, greater efficiency, and broader substrate scope. researchgate.net Over time, the focus shifted from harsh, multi-step procedures to more elegant and atom-economical strategies. mdpi.com

| Method | Precursors | Conditions | Key Feature | Citation |

| Doebner-von Miller | Anilines, α,β-unsaturated aldehydes/ketones | Strong acid, high temperature | One-pot synthesis from simple precursors | researchgate.net |

| Vilsmeier-Haack | Acylanilides, POCl₃/DMF | Vilsmeier reagent | Access to functionalized chloroquinolines | clockss.org |

| Sugasawa | β-Aryl ethyl halides, Pyridine/Quinoline | Alkaline ferricyanide (B76249) oxidation, then cyclization | Synthesis of quinolizinium salts | ias.ac.in |

| Modern Annulation | Anilines, Alkynes/Ketones | Transition-metal catalysis (e.g., Co, Cu) | High efficiency, milder conditions, C-H activation | mdpi.com |

Seminal Contributions to Octahydroquinolizine Construction

The synthesis of the saturated octahydroquinolizine (quinolizidine) core, prevalent in many alkaloids, presented a different set of challenges, particularly concerning stereocontrol. chemistryviews.org Early and seminal work in this area was heavily influenced by biosynthetic pathways.

Nature synthesizes the quinolizidine (B1214090) skeleton from the amino acid L-lysine, which is first decarboxylated to form cadaverine. frontiersin.orgmdpi.com Subsequent oxidative deamination and cyclization steps lead to the formation of the bicyclic ring system. frontiersin.orgmdpi.com This biosynthetic blueprint inspired laboratory syntheses that utilized piperidine-based precursors.

Seminal synthetic strategies include:

Cyclization of Piperidine (B6355638) Derivatives: Many foundational syntheses rely on the construction of a substituted piperidine ring followed by the annulation of the second ring. Aza-Diels-Alder reactions, Michael additions, and Mannich cyclizations have been instrumental in this regard. nih.gov

Reductive Cyclization: One effective strategy involves the palladium-catalyzed hydrogenation of precursors containing both an alkene and a protected amine. nih.gov This single step can facilitate alkene reduction, deprotection, and intramolecular reductive amination to stereoselectively form the tricyclic core of benzo[a]quinolizidines. nih.gov

PET Cyclization: Photoinduced electron transfer (PET) cyclization of acetylene-tethered α-trimethylsilyl amine moieties has been developed as a stereospecific route to construct enantiopure azabicyclic templates, which can then be converted into a variety of polyfunctional quinolizidine alkaloids. rsc.orgresearchgate.net

These contributions laid the groundwork for accessing the complex three-dimensional structures of quinolizidine alkaloids with increasing levels of control and efficiency.

Emergence of Modern Synthetic Paradigms for Saturated Heterocycles

The synthesis of saturated N-heterocycles, including octahydroquinolizine, has been revolutionized by modern catalytic methods. researchgate.netmdpi.com These paradigms prioritize efficiency, selectivity, and sustainability, moving away from the limitations of classical approaches. frontiersin.orgresearchgate.net The increased demand for these scaffolds in medicinal chemistry, where three-dimensionality and chirality are prized, has accelerated this evolution. researchgate.net

Modern synthetic paradigms include:

Transition-Metal Catalysis: This is a cornerstone of modern heterocyclic synthesis. frontiersin.org Catalysts based on palladium, iridium, copper, and iron enable powerful transformations like C-H functionalization, cross-coupling reactions, and acceptorless dehydrogenative coupling (ADC). nih.govfrontiersin.orgfrontiersin.org These methods allow for the construction of the heterocyclic core from simple, unactivated precursors under milder conditions. researchgate.netnih.gov

Asymmetric Catalysis: The development of chiral catalysts has enabled the enantioselective synthesis of saturated heterocycles. nih.gov Organocatalysis, for instance, has been used in formal aza-Diels-Alder reactions to produce benzo[a]quinolizine-2-ones with high enantioselectivity. nih.gov This control over stereochemistry is crucial for creating biologically active molecules.

Biocatalysis: Inspired by nature's efficiency, the use of microorganisms and enzymes for transforming saturated nitrogen heterocycles is a growing field. nih.gov These methods offer unparalleled chemo-, regio-, and enantioselectivity for producing new, optically active derivatives under mild conditions. nih.gov

These modern paradigms offer powerful and versatile toolkits for the synthesis of complex molecules like 2H-Quinolizine-1-methanamine, octahydro-, enabling access to novel structures with greater precision and sustainability than ever before. researchgate.netfrontiersin.org

| Paradigm | Key Methodologies | Advantages | Citation |

| Transition-Metal Catalysis | C-H activation, Cross-coupling, Dehydrogenative coupling | High efficiency, functional group tolerance, atom economy | frontiersin.orgfrontiersin.org |

| Asymmetric Catalysis | Organocatalysis, Chiral metal complexes | Stereocontrol, access to enantiopure compounds | chemistryviews.orgnih.gov |

| Green Chemistry | Heterogeneous catalysis, one-pot reactions, solar power | Sustainability, catalyst reusability, reduced waste | mdpi.comunl.ptmdpi.com |

| Biocatalysis | Whole-cell biotransformation, enzyme catalysis | High selectivity (chemo-, regio-, enantio-), mild conditions | nih.gov |

Advanced Synthetic Methodologies for 2h Quinolizine 1 Methanamine, Octahydro and Its Derivatives

General Synthetic Routes to Octahydroquinolizine Frameworks

The construction of the core octahydroquinolizine ring system can be achieved through various synthetic strategies, broadly categorized into intramolecular cyclization and multicomponent reactions.

Intramolecular cyclization is a powerful strategy for the formation of the bicyclic quinolizidine (B1214090) skeleton. These reactions involve the formation of one of the rings by connecting two reactive centers within the same molecule. A common approach involves the cyclization of intermediates derived from lysine, which is a key precursor in the biosynthesis of quinolizidine alkaloids. nih.govresearchgate.net The biosynthesis often proceeds through the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination and subsequent cyclization to form the Δ¹-piperideine ring, a precursor to the quinolizidine structure. mdpi.com

Synthetic strategies often mimic these biosynthetic pathways. For instance, a double intramolecular aza-Michael reaction of a sulfinyl amine bearing a bis-enone moiety has been developed to access the quinolizidine skeleton in an asymmetric fashion. rsc.org Another notable strategy involves the intramolecular Diels-Alder reaction of 2-amino- or 2-oxo-dienes, which has been successfully employed in the synthesis of complex natural products containing the quinolizidine motif. nih.gov Radical cyclization of β-aminoacrylates also provides a pathway to substituted indolizidines and quinolizidines with high diastereoselectivity. acs.org

Reductive cyclization is another key intramolecular strategy. For example, a three-step protocol involving aerobic DDQ-catalyzed allylation, cross-metathesis, and subsequent palladium-catalyzed hydrogenation facilitates alkene reduction, protecting group removal, and intramolecular reductive amination in a single step to afford benzo[a]quinolizidines as single diastereomers. nih.govacs.org

| Intramolecular Cyclization Strategy | Key Features | Example Application |

| Double Asymmetric Intramolecular aza-Michael Reaction | Utilizes a sulfinyl amine with a bis-enone moiety; offers excellent yields and diastereocontrol. rsc.org | Total synthesis of alkaloids lasubine I and myrtine. rsc.org |

| Intramolecular Diels-Alder Reaction | Employs 2-amino- or 2-oxo-dienes as precursors to form the C-ring of zoanthamine-type alkaloids. nih.gov | Synthesis of tetracyclic model systems of zoanthamine (B1237179) alkaloids. nih.gov |

| Radical Cyclization | Involves the cyclization of β-aminoacrylates to form substituted quinolizidines. acs.org | Highly diastereoselective formation of indolizidines and quinolizidines. acs.org |

| Reductive Cyclization | A three-step sequence involving allylation, cross-metathesis, and palladium-catalyzed hydrogenation/reductive amination. nih.govacs.org | Stereoselective synthesis of C4-substituted benzo[a]quinolizidines. nih.govacs.org |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov

While specific MCRs for the direct synthesis of 2H-Quinolizine-1-methanamine, octahydro- are not extensively detailed in the provided literature, the principles of MCRs are applicable to the synthesis of its precursors and related heterocyclic systems. For example, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are widely used in the synthesis of complex nitrogen-containing heterocycles and have been applied to the preparation of active pharmaceutical ingredients. mdpi.combeilstein-journals.org The development of novel MCRs that incorporate the necessary functionalities for quinolizidine ring formation is an active area of research. The use of MCRs can streamline synthetic routes, reduce the number of purification steps, and minimize waste generation, aligning with the principles of green chemistry. mdpi.com

Stereoselective Synthesis of 2H-Quinolizine-1-methanamine, Octahydro- Isomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. ontosight.ai Therefore, the development of stereoselective methods for the synthesis of specific isomers of 2H-Quinolizine-1-methanamine, octahydro- is of paramount importance.

Achieving diastereoselective control during the formation of the quinolizidine ring is crucial for obtaining the desired isomer. Several strategies have been developed to influence the stereochemical outcome of the cyclization reactions.

One approach involves substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the radical cyclization of chiral β-aminoacrylates leads to the highly diastereoselective formation of substituted indolizidines and quinolizidines. acs.org

Catalyst-controlled diastereoselectivity is another powerful tool. Dirhodium(II) carboxylate-catalyzed dearomatizing formal [3 + 3]-cycloaddition of isoquinolinium/pyridinium (B92312) methylides with enol diazoacetates provides access to highly enantioenriched substituted quinolizidines. acs.org In this case, the choice of catalyst can influence which diastereomer is formed. An organocatalytic Michael/aza-Michael cascade reaction has also been developed for the [3 + 3] annulation of 2-pyridylacetates with nitroenynes, affording functionalized quinolizine scaffolds with excellent diastereoselectivities. nih.gov

The stereoselective synthesis of benzo[a]quinolizidines has been achieved via a three-step sequence that culminates in a palladium-catalyzed hydrogenation and reductive amination, yielding the desired tricycles as single diastereomers. nih.gov

| Diastereoselective Method | Key Reagents/Catalysts | Stereochemical Outcome |

| Radical Cyclization | Chiral β-aminoacrylates | High diastereoselectivity based on substrate control. acs.org |

| Dirhodium-Catalyzed Cycloaddition | Chiral dirhodium(II) carboxylates | Access to highly enantioenriched substituted quinolizidines. acs.org |

| Organocatalytic Cascade Reaction | Organic base | Excellent diastereoselectivities in the formation of functionalized quinolizine scaffolds. nih.gov |

| Palladium-Catalyzed Reductive Cyclization | Palladium catalyst | Formation of benzo[a]quinolizidines as single diastereomers. nih.gov |

Enantioselective catalysis is essential for introducing chirality at specific positions within the molecule, particularly in the functionalization of the amine group or adjacent carbon atoms. Organocatalysis has proven to be a powerful strategy for the enantioselective synthesis of quinolizidine and indolizidine alkaloids. thieme-connect.com For instance, an organocatalytic aza-conjugate addition reaction allows for the rapid and efficient synthesis of the 3-methyl-2,6-cis-piperidine ring system in a diastereoselective manner, a key intermediate for quinolizidine alkaloids. chemistryviews.org

Palladium-catalyzed enantioselective α-C–H coupling of amines has been developed using chiral phosphoric acids as effective anionic ligands. nih.gov This method allows for the arylation of a diverse array of aliphatic amines with high enantioselectivities. Such a strategy could be adapted for the functionalization of the quinolizidine core.

Furthermore, cooperative catalysis, combining photoredox catalysis with other catalytic modes like organocatalysis or metal catalysis, has emerged as a powerful tool for the enantioselective functionalization of C(sp3)–H bonds adjacent to nitrogen atoms. snnu.edu.cn These methods provide novel pathways for the asymmetric synthesis of complex amine-containing molecules.

Application of Green Chemistry Principles in Octahydroquinolizine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com The application of these principles in the synthesis of octahydroquinolizine derivatives is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to octahydroquinolizine synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions are particularly advantageous in this regard. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. nih.gov The use of organocatalysts, metal catalysts, and enzymes in the synthesis of quinolizidines aligns with this principle. rsc.orgacs.orgthieme-connect.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org Developing synthetic routes that proceed without the need for extensive protection-deprotection steps is a key goal.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. acs.org Exploring reactions in greener solvents or under solvent-free conditions is an important aspect of green synthesis.

By incorporating these principles, the synthesis of 2H-Quinolizine-1-methanamine, octahydro- and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Novel Catalyst Systems for Efficient Synthesis

The development of novel and efficient catalyst systems is paramount in the stereoselective synthesis of complex molecules like 2H-Quinolizine-1-methanamine, octahydro-, commonly known as lupinine (B175516), and its derivatives. Research in this area has focused on achieving high yields and excellent enantioselectivity through various catalytic strategies, including organocatalysis, metal-based catalysis, and biocatalysis. These advanced methodologies offer significant improvements over classical synthetic routes by providing milder reaction conditions, higher atom economy, and greater control over stereochemistry.

Organocatalysis in Quinolizidine Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of quinolizidine alkaloids. A key strategy involves the enantioselective intramolecular aza-Michael reaction, which allows for the construction of the core heterocyclic structure with high stereocontrol. The Jørgensen catalyst I, a diarylprolinol silyl (B83357) ether, has been effectively employed in the synthesis of precursors to quinolizidine alkaloids like (+)-myrtine, (−)-lupinine, and (+)-epiepiquinamide. researchgate.net This catalyst facilitates the intramolecular conjugate addition of a carbamate (B1207046) to an α,β-unsaturated aldehyde, establishing the chiral centers of the piperidine (B6355638) ring which is a crucial intermediate for the quinolizidine skeleton. researchgate.netnih.gov The reaction proceeds with high enantioselectivity, often exceeding 90% ee. nih.gov

The effectiveness of organocatalysts in these transformations is demonstrated by the ability to generate complex molecular architectures from relatively simple starting materials in a highly enantioselective manner. researchgate.net The following table summarizes representative results for the organocatalytic intramolecular aza-Michael reaction leading to piperidine derivatives, which are precursors for quinolizidine synthesis.

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Jørgensen Catalyst I | Carbamate with α,β-unsaturated aldehyde | Chiral Piperidine Precursor | Good | Excellent | researchgate.net |

| Jørgensen Catalyst IV | Carbamate with remote α,β-unsaturated aldehyde | Enantioenriched five- and six-membered N-heterocycles | Good | Excellent | nih.gov |

Ruthenium-Catalyzed Ring-Closing Metathesis

Ring-closing metathesis (RCM) is another powerful strategy for the construction of the quinolizidine framework. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used for this transformation due to their high functional group tolerance and efficiency in forming cyclic alkenes. uwindsor.caamanote.com In the context of 2H-Quinolizine-1-methanamine, octahydro- synthesis, RCM can be employed to form one of the rings of the bicyclic system from a diene precursor.

For instance, a ruthenium-catalyzed ring-opening-ring-closing metathesis reaction has been utilized as a key step in the stereoselective synthesis of enantiopure 2-substituted-4,5-dehydropiperidine skeletons, which serve as valuable intermediates for quinolizidine alkaloids. researchgate.net This methodology highlights the versatility of ruthenium catalysts in complex synthetic sequences. The efficiency of RCM is often dependent on the catalyst generation, substrate, and reaction conditions.

The following interactive table presents data on the application of ruthenium catalysts in RCM for the synthesis of nitrogen heterocycles relevant to the quinolizidine core.

| Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs' First Generation Catalyst | Diallylamines | Pyrrolines/Tetrahydropyridines | Good to Excellent | uwindsor.ca |

| Grubbs' Second Generation Catalyst | Diene Precursors | Cyclic Alkenes | Variable | amanote.com |

| Hoveyda-Grubbs Catalyst | Diene Precursors | Cyclic Alkenes | Variable | rsc.org |

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation represents a highly efficient method for the synthesis of chiral piperidines, which are key building blocks for quinolizidine alkaloids. dicp.ac.cnrsc.org This approach typically involves the hydrogenation of pyridine (B92270) derivatives, such as pyridinium salts, to afford the corresponding saturated heterocycles with high enantioselectivity. dicp.ac.cn The choice of chiral ligand is crucial for achieving high stereocontrol in these reactions. Ligands such as SynPhos have been shown to be effective in the iridium-catalyzed hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with up to 93% ee. capes.gov.br

This method provides a direct route to enantiomerically enriched piperidines, which can then be further elaborated to construct the quinolizidine skeleton of compounds like 2H-Quinolizine-1-methanamine, octahydro-. The reaction conditions, including the solvent, hydrogen pressure, and temperature, can significantly influence both the yield and the enantioselectivity. dicp.ac.cn

Below is a data table summarizing the results of iridium-catalyzed asymmetric hydrogenation of pyridinium salts to produce chiral piperidines.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| [{Ir(cod)Cl}2]/(R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | (R)-N-benzyl-2-phenylpiperidine | 93 | 92 | dicp.ac.cn |

| Iridium/Chiral Phosphinooxazoline (PHOX) | N-iminopyridinium ylides | Substituted Piperidines | Good | Good | acs.org |

| Iridium/Chiral N,P Ligands | 5-hydroxypicolinate pyridinium salts | cis-configurated hydroxypiperidine esters | up to 96 | up to 97 | rsc.org |

Chemical Reactivity and Transformations of 2h Quinolizine 1 Methanamine, Octahydro

Amine Functional Group Interconversions and Derivatization

The primary amine of the title compound is a versatile functional handle for a wide array of chemical modifications. However, much of the documented synthetic chemistry in this area begins with its direct precursor, the corresponding alcohol [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, commonly known as lupinine (B175516). nih.govwikipedia.org The conversion of this alcohol to the amine and other derivatives showcases key functional group interconversions.

A significant pathway for derivatization involves a two-step conversion of the primary alcohol to an azide (B81097), which serves as a versatile intermediate. nih.gov

Activation of the Alcohol : The hydroxyl group of lupinine is first converted into a better leaving group. A common method is reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding mesylate. This reaction proceeds in high yield (93%). nih.gov

Nucleophilic Substitution : The mesylate is then displaced by an azide anion (using sodium azide in DMF) to produce 1-(azidomethyl)octahydro-1H-quinolizine. nih.gov This azide is a key intermediate; it can be readily reduced to the target primary amine, 2H-Quinolizine-1-methanamine, octahydro-, or used in other reactions, most notably cycloadditions.

The azide intermediate is particularly valuable for "click chemistry," a set of powerful and reliable reactions for joining molecular building blocks. nih.govwikipedia.org Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient synthesis of 1,2,3-triazole derivatives. nih.govorganic-chemistry.org This reaction highlights the derivatization potential of the functional group at the C-1 position. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Lupinine (Alcohol) | Methanesulfonyl chloride, Triethylamine, CH₂Cl₂ | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (B1217627) (Mesylate) | 93% | nih.gov |

| Mesylate Intermediate | Sodium azide (NaN₃), DMF | (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine (Azide) | 61% | nih.gov |

Reactions of the Octahydroquinolizine Ring System

The octahydroquinolizine ring is a saturated bicyclic system. This saturated nature imparts significant stability to the core structure, and it does not typically undergo reactions that would disrupt the ring system, such as aromatization or ring-opening, under standard conditions. The reactivity of the molecule is almost exclusively centered on its substituents.

The biosynthesis of the quinolizidine (B1214090) ring itself provides insight into its structure. It is naturally derived from L-lysine via the intermediate cadaverine, which undergoes oxidative deamination and cyclization to form the bicyclic core. frontiersin.orgrsc.org This biosynthetic pathway underscores the inherent stability of the fused ring system once formed. While synthetic routes can be designed to build the ring, such as through intramolecular cyclizations, reactions that cleave the ring are not commonly reported for this simple substituted derivative. rsc.org

Synthesis of Octahydroquinolizine Analogs and Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design to create new entities with potentially enhanced or novel biological activities. nih.gov The octahydro-2H-quinolizine-1-methanamine scaffold is an excellent platform for creating such hybrid molecules, primarily through derivatization of the C-1 side chain.

A prime example is the use of the azide derivative, (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine, in click chemistry. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and modular approach to link the quinolizidine alkaloid core to a wide variety of other molecules that contain a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov This reaction forms a stable, rigid triazole linker, which is an advantageous feature in the design of hybrid molecules as it prevents unintended interactions between the joined fragments. nih.govnih.gov This method has been successfully used to synthesize a series of novel (1S,9aR)-1-(1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives. nih.gov

| Quinolizine Precursor | Reaction Type | Reactant Partner (Example) | Product Class | Reference |

|---|---|---|---|---|

| (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Various terminal alkynes | 1,2,3-Triazole-linked hybrid molecules | nih.gov |

| Vinyl ether of lupinine | Radical addition | Secondary phosphines or phosphine (B1218219) chalcogenides | Phosphine-containing alkaloid derivatives | researchgate.net |

Stereochemical and Conformational Analysis of 2h Quinolizine 1 Methanamine, Octahydro

Identification and Characterization of Stereoisomers

The octahydro-2H-quinolizine-1-methanamine structure contains two chiral centers at the bridgehead carbon (C9a) and the substituted carbon (C1). This gives rise to multiple potential stereoisomers. The stereochemistry is primarily defined by two key features: the relative orientation of the hydrogen atom at C9a and the aminomethyl group at C1, and the fusion of the two six-membered rings.

The ring fusion can be either trans or cis. researchgate.net In the trans-fused isomer, the hydrogen atom at C9a and the substituent at the adjacent ring junction are on opposite sides of the bicyclic system. This arrangement results in a relatively rigid, conformationally locked structure. In the cis-fused isomer, these groups are on the same side, leading to a more flexible molecular structure.

For each type of ring fusion (cis and trans), there are two possible stereoisomers based on the configuration at C1, leading to a set of diastereomers. These are often designated by the relationship between the substituent at C1 and the hydrogen at C9a. For the closely related alkaloid lupinine (B175516), these are described with stereochemical descriptors such as (1R,9aR) and (1S,9aR). nih.gov For instance, the naturally occurring alkaloid (-)-Lupinine is (1R,9aR)-octahydro-2H-quinolizine-1-methanol, which has a trans-fused ring system. nist.gov Its diastereomer, (+)-Epilupinine, has a cis-fused conformation. nih.gov

Extrapolating from these related structures, the stereoisomers of octahydro-2H-quinolizine-1-methanamine can be systematically classified. Each diastereomer also has a corresponding non-superimposable mirror image, its enantiomer.

Table 1: Potential Stereoisomers of Octahydro-2H-quinolizine-1-methanamine

| Ring Fusion | Stereocenter C1 | Stereocenter C9a | Relationship | Example Analogue |

| trans | R | R | Diastereomer A | (-)-Lupinine |

| trans | S | S | Enantiomer of A | (+)-Lupinine |

| cis | S | R | Diastereomer B | (+)-Epilupinine |

| cis | R | S | Enantiomer of B | (-)-Epilupinine |

This table is illustrative of the types of stereoisomers based on analogues like lupinine and epilupinine.

Conformational Preferences of the Octahydroquinolizine System

The octahydroquinolizine skeleton, also known as quinolizidine (B1214090), is a 1-azabicyclo[4.4.0]decane system. nih.gov Its conformational preferences are dictated by the desire of the two fused six-membered rings to adopt the low-energy chair conformation.

The trans-fused system is conformationally rigid and can only exist in a dual chair-chair conformation. It is unable to undergo ring flipping, much like trans-decalin. masterorganicchemistry.com This locked conformation provides a stable and predictable three-dimensional structure.

The cis-fused system is more flexible and can undergo conformational inversion (ring flipping). researchgate.net In this process, both chair conformations interconvert. The cis-decalin-like structure can exist in two energetically distinct chair-chair conformers. The stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions. libretexts.org While the chair-chair conformation is generally preferred, other conformations like chair-boat or twist-boat may exist in equilibrium, though they are typically higher in energy. researchgate.netdocumentsdelivered.com

Influence of Substituents on Molecular Conformation

The presence of the aminomethyl substituent at the C1 position significantly influences the conformational equilibrium of the octahydroquinolizine ring system. Similar to monosubstituted cyclohexanes, substituents on the quinolizidine skeleton prefer to occupy an equatorial position to minimize steric strain. lumenlearning.com

When a substituent is in an axial position, it experiences destabilizing steric interactions with the other axial atoms or groups on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org For the aminomethyl group at C1, an axial orientation would lead to steric clashes with the axial hydrogens at C3 and C5.

Therefore, the conformer in which the C1-aminomethyl group is in an equatorial position is energetically favored and will predominate at equilibrium. quimicaorganica.org

In a trans-fused system, the inherent rigidity means the substituent's orientation is fixed as either axial or equatorial depending on the specific isomer. The more stable isomer will be the one with the equatorial substituent.

In a cis-fused system, the ring system will preferentially adopt the chair-chair conformation that places the bulky aminomethyl group in an equatorial position. libretexts.org

Computational and Advanced Spectroscopic Approaches to Stereochemical Elucidation

The definitive determination of the complex stereochemistry and conformational landscape of octahydro-2H-quinolizine-1-methanamine and related alkaloids relies on a combination of computational modeling and advanced spectroscopic techniques.

Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT) methods like B3LYP, are powerful tools for investigating the structures and relative stabilities of different stereoisomers and conformers. chemistry.kzjmaterenvironsci.comscirp.org These methods can accurately predict geometric parameters, thermodynamic properties, and vibrational frequencies. chemistry.kzresearchgate.net Molecular mechanics force fields are also used for initial conformational searches to identify low-energy structures before higher-level DFT calculations are performed. researchgate.net Such computational studies allow for the comparison of the calculated energies of various isomers (e.g., cis vs. trans, axial vs. equatorial substituent) to predict the most stable forms. acs.org

Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for elucidating the solution-state structure and conformation of quinolizidine alkaloids.

1D NMR (¹H and ¹³C): The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide crucial information. For example, the width and multiplicity of signals for protons attached to the ring can indicate whether they are in an axial or equatorial position. nih.gov

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all proton and carbon signals unambiguously. nih.govmdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for determining relative stereochemistry and conformation by identifying protons that are close to each other in space, which helps to differentiate between axial/equatorial substituents and cis/trans ring fusions. researchgate.netnih.gov

Deuterium (²H) NMR: This specialized technique has been used in biosynthetic studies of quinolizidine alkaloids to trace the stereochemical fate of labeled precursors, providing detailed insight into the formation of specific stereocenters. rsc.orgrsc.org

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the solid-state molecular structure, including absolute configuration and precise bond lengths and angles. jmaterenvironsci.comacs.org This experimental data is also invaluable for validating the results obtained from computational models. researchgate.net

Table 2: Methods for Stereochemical and Conformational Analysis

| Method | Type | Information Obtained |

| Density Functional Theory (DFT) | Computational | Relative energies of isomers/conformers, optimized geometries, predicted NMR shifts |

| Molecular Mechanics (MM) | Computational | Rapid conformational searching to identify low-energy structures |

| 1D/2D NMR Spectroscopy | Experimental | Atom connectivity, relative stereochemistry, conformational preferences (axial/equatorial), solution-state structure |

| X-ray Crystallography | Experimental | Definitive solid-state structure, absolute configuration, bond lengths and angles |

Theoretical and Computational Chemistry Studies on 2h Quinolizine 1 Methanamine, Octahydro

Quantum Mechanical Studies of Electronic Structure and Stability

Quantum mechanical methods are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. researchgate.net For 2H-Quinolizine-1-methanamine, octahydro-, these studies would typically involve calculations to determine key electronic properties.

Key Electronic Properties Investigated by Quantum Mechanics:

| Property | Description | Significance for 2H-Quinolizine-1-methanamine, octahydro- |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. | The HOMO-LUMO gap can predict the molecule's chemical reactivity and its tendency to participate in electron transfer reactions. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | This maps the probability of finding an electron in different regions of the molecule. | It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is essential for predicting how the molecule will interact with other chemical species. |

| Electrostatic Potential Maps | These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. | For 2H-Quinolizine-1-methanamine, octahydro-, this would highlight the reactivity of the nitrogen atoms and the aminomethyl group. |

| Thermodynamic Stability | Calculations of enthalpy of formation and Gibbs free energy provide insights into the molecule's stability. | This data is crucial for understanding the feasibility of its synthesis and its persistence under various conditions. |

No specific quantum mechanical data for 2H-Quinolizine-1-methanamine, octahydro- is available in the provided search results.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. nih.govrsc.org For a flexible molecule like 2H-Quinolizine-1-methanamine, octahydro-, with its fused ring system and a rotatable side chain, MD simulations are invaluable for exploring its conformational landscape.

Insights from Molecular Dynamics Simulations:

| Aspect of Conformational Analysis | Description | Relevance to 2H-Quinolizine-1-methanamine, octahydro- |

| Conformational Isomers | Identification of the different spatial arrangements of the atoms (conformers) that the molecule can adopt. | The quinolizidine (B1214090) ring can exist in various chair and boat conformations, and the orientation of the methanamine substituent can vary. MD simulations can identify the most stable and populated conformers. |

| Energy Barriers to Rotation | Calculation of the energy required to convert from one conformer to another. | This information is important for understanding the molecule's flexibility and how easily it can adapt its shape to interact with other molecules, such as biological targets. |

| Solvent Effects | Simulations can be performed in the presence of explicit solvent molecules to understand how the environment influences the conformational preferences. | The polarity of the solvent can significantly affect the stability of different conformers, particularly those that differ in their dipole moment. |

Specific molecular dynamics simulation data for 2H-Quinolizine-1-methanamine, octahydro- is not present in the provided search results.

Molecular Docking and Ligand-Target Interactions (Computational Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comresearchgate.net This is widely used in drug discovery to predict how a small molecule like 2H-Quinolizine-1-methanamine, octahydro- might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

Predicting Ligand-Target Interactions through Molecular Docking:

| Docking Parameter | Description | Application to 2H-Quinolizine-1-methanamine, octahydro- |

| Binding Affinity | A score that estimates the strength of the interaction between the ligand and the target. | A higher binding affinity suggests a more stable complex and potentially a more potent biological effect. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site of the target. | This provides a visual representation of the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

| Identification of Key Residues | The specific amino acid residues in the protein's binding site that are involved in the interaction with the ligand. | This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. |

While the principles of molecular docking are well-established, no specific docking studies for 2H-Quinolizine-1-methanamine, octahydro- were found in the search results.

Advanced Analytical Methodologies for Octahydroquinolizine Amine Research

Chromatographic Techniques for Separation and Purity

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. researchgate.net For quinolizidine (B1214090) alkaloids, the parent class of octahydroquinolizine amine, a variety of chromatographic methods are utilized to isolate specific compounds from complex plant extracts and to verify the purity of synthesized derivatives. The choice of method depends on the polarity, volatility, and structural characteristics of the analytes.

Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and cost-effective method for the preliminary analysis of quinolizidine alkaloid mixtures. researchgate.net It is particularly useful for monitoring reaction progress and for the initial screening of plant extracts. researchgate.net Separation is achieved based on the differential partitioning of the alkaloids between a stationary phase (e.g., silica (B1680970) gel, reversed-phase RP-18W, or cyanopropyl-silica) and a mobile phase. akjournals.comoup.comscispace.com The use of different adsorbent layers and mobile phase compositions allows for tailored selectivity. oup.com For instance, normal-phase TLC on silica gel with solvent systems like chloroform-methanol-ammonia is effective for separating these basic compounds. akjournals.com Two-dimensional TLC (2D-TLC), sometimes employing an adsorbent gradient (e.g., diol plate in the first dimension and RP-18W in the second), can achieve full separation of complex alkaloid mixtures that are unresolvable by one-dimensional methods. researchgate.netakjournals.com

Interactive Data Table: TLC Systems for Quinolizidine Alkaloid Separation

| Stationary Phase | Mobile Phase (v/v/v) | Application | Reference |

|---|---|---|---|

| Silica Gel Si 60 | Chloroform–methanol (B129727)–25% ammonia (B1221849) (85:15:1) | 1D separation of quinolizidine alkaloids | akjournals.com |

| RP-18W | Acetonitrile (B52724)–water (30:100) with HCl | 1D reversed-phase separation | akjournals.com |

| Diol F254S → RP-18W | Various | 2D TLC with adsorbent gradient for complex mixtures | researchgate.netakjournals.com |

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile quinolizidine alkaloids. researchgate.netacgpubs.org The high separation efficiency of capillary columns allows for the resolution of structurally similar compounds. researchgate.netsci-hub.se The choice of the capillary column is crucial; a common choice is a nonpolar DB-5 or HP-5 column (5% phenylmethylsiloxane). acgpubs.orgsci-hub.se GC analysis provides retention times that are characteristic for specific compounds under defined conditions, enabling their identification and quantification, often with flame ionization detection (FID) or mass spectrometry. acgpubs.orgsci-hub.se

Interactive Data Table: GC Conditions for Quinolizidine Alkaloid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | GC-FID | GC-MS |

| Column | DB-5 (30m x 0.32mm x 0.25µm) | HP-5 (50m x 0.32mm x 0.17µm) |

| Carrier Gas | Nitrogen (1 mL/min) | Helium (1 mL/min) |

| Injector Temp. | Not specified | 250°C |

| Detector Temp. | Not specified | 280°C |

| Oven Program | 130°C (1 min) → 180°C (10°C/min) → 200°C (8°C/min) → 300°C (10°C/min, hold 2 min) | Not specified |

| Application | Quantification of sparteine (B1682161), lupanine (B156748), etc. in lupin products | Identification of alkaloids in Genista sandrasica |

| Reference | sci-hub.se | acgpubs.org |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of quinolizidine alkaloids, including those that are non-volatile or thermally labile. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode, often coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and selectivity. researchgate.netnih.gov This combination, sometimes referred to as UPLC-MS/MS or UHPLC-MS/MS, allows for the simultaneous quantification of multiple alkaloids in various matrices, from plant seeds to processed foods. nih.govacs.org The separation is typically performed on C18 columns with mobile phases consisting of mixtures of solvents like methanol or acetonitrile and aqueous buffers, often with additives to improve peak shape for basic analytes. acs.orgmdpi.com

High-Resolution Mass Spectrometry for Structural Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous structural confirmation of novel derivatives of octahydroquinolizine amine. It provides highly accurate mass measurements of molecular ions, allowing for the determination of elemental compositions and the differentiation between compounds with the same nominal mass.

When coupled with chromatographic techniques like UPLC or GC, MS allows for the analysis of individual components in a mixture. acgpubs.orgacs.org Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates protonated molecules ([M+H]⁺) for tertiary amines like those in the quinolizidine class. acs.org The accurate mass of this precursor ion is used to calculate the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the precursor ion. The resulting fragmentation patterns are characteristic of the molecule's structure and can be used to identify the core skeleton and the nature and location of substituents. nih.gov For instance, studies on derivatives of the related quinolizidine alkaloid lupinine (B175516) show characteristic fragmentation pathways that help in distinguishing structural isomers. nih.gov The analysis of various alkyl-substituted derivatives of sparteine and lupanine has shown that fragmentation pathways can be used to differentiate between isomers and metamers. nih.gov

Interactive Data Table: Representative Mass Spectrometry Data for Quinolizidine Alkaloid Derivatives

| Compound | Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|

| Lupanine | UPLC-MS/MS | [M+H]⁺ | Not specified | Quantification in lupin beans | acs.org |

| 13-Hydroxylupanine | UPLC-MS/MS | [M+H]⁺ | Not specified | Quantification in lupin beans | acs.org |

| Sparteine | GC-MS | Not specified | Not specified | Identification in Genista sandrasica | acgpubs.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, including octahydroquinolizine amine derivatives. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum gives information on the number of different proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). youtube.comyoutube.com For the octahydroquinolizine skeleton, proton signals typically appear in the upfield region (δ 1.0–3.0 ppm), though protons adjacent to the nitrogen or substituents will be shifted downfield. nih.govnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., alkane, adjacent to a heteroatom). researchgate.net The chemical shifts in the quinolizidine skeleton are well-characterized, providing a fingerprint for the core structure. nih.govresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is used to trace out spin systems and establish connectivity within fragments of the molecule. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). columbia.edu It is an essential tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J coupling). columbia.edu HMBC is critical for connecting different fragments of the molecule, especially across quaternary carbons or heteroatoms, to piece together the complete molecular structure. youtube.comsdsu.edu

In a study of (1S,9aR)-1Н-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives, a combination of these NMR techniques was used to fully characterize the structures. nih.gov For example, wide multiplet signals in the high-field region (δ 1.17–1.70 ppm) were assigned to protons of the lupinine skeleton, while specific signals for the triazole substituent were observed further downfield. nih.gov

Interactive Data Table: Typical NMR Chemical Shift Ranges for the Octahydroquinolizine Skeleton

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes | Reference |

|---|---|---|---|---|

| ¹H | H-2, H-3, H-7, H-8, H-9 | 1.1 - 1.9 | Complex, overlapping multiplet region for ring protons. | nih.gov |

| ¹H | H-4a, H-6a | 1.9 - 2.1 | Protons alpha to the bridgehead nitrogen. | nih.gov |

| ¹³C | C-3, C-7, C-8 | 20.0 - 26.0 | Aliphatic carbons in the six-membered rings. | nih.gov |

| ¹³C | C-9 | ~29.0 | nih.gov | |

| ¹³C | C-1 | ~39.0 | nih.gov | |

| ¹³C | C-4, C-6 | ~57.0 | Carbons alpha to the bridgehead nitrogen. | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its connectivity, conformation, and absolute stereochemistry. acs.org For chiral molecules like derivatives of octahydroquinolizine amine, which possess multiple stereocenters, X-ray crystallography provides an unambiguous assignment of the absolute configuration, which is crucial for understanding its biological interactions. acs.orgjmaterenvironsci.com

The technique involves growing a suitable single crystal of the compound, which can be a rate-limiting step. acs.org This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal, from which the precise positions of all atoms in the molecule can be determined. jmaterenvironsci.com

Interactive Data Table: Example Crystallographic Data for a Related Alkaloid Structure

| Parameter | (-)-Lupinine |

|---|---|

| Formula | C₁₀H₁₉NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.845(1) |

| b (Å) | 11.233(1) |

| c (Å) | 12.551(2) |

| Volume (ų) | 965.2(2) |

| Z | 4 |

| Application | Determination of absolute configuration and conformation |

| Reference | jmaterenvironsci.com |

Applications of 2h Quinolizine 1 Methanamine, Octahydro As a Synthetic Building Block and Chemical Tool

Role in the Total Synthesis of Natural Products and Complex Molecules

The octahydro-quinolizine skeleton is a prevalent motif in a wide array of natural products, particularly in the quinolizidine (B1214090) alkaloids. nih.govacs.org These compounds are found in various plants and animals and often exhibit significant biological activity. nih.govnih.gov As a result, the octahydro-2H-quinolizine framework, often in the form of the naturally abundant alkaloid lupinine (B175516), is a critical starting point or key intermediate in the total synthesis of these complex targets. wikipedia.orgnih.govareeo.ac.ir

Lupinine, [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, is a simple quinolizidine alkaloid that serves as an elementary representative and a versatile building block. wikipedia.org Its inherent stereochemistry and functional handle (a hydroxymethylene group) allow for chemical modifications to construct more intricate structures. nih.govareeo.ac.ir Synthetic chemists have leveraged this scaffold to achieve the total synthesis of numerous alkaloids. The strategies often involve the stereoselective construction of the quinolizidine core, followed by functional group manipulation to arrive at the final natural product. Numerous total syntheses of lupinine itself have been developed, with the first enantioselective synthesis being a key milestone that opened the door to accessing optically active, biologically relevant molecules. wikipedia.orgacs.orgrsc.org

The application of the octahydro-quinolizine building block is central to accessing diverse families of alkaloids, demonstrating its importance in synthetic organic chemistry.

Table 1: Examples of Natural Products Synthesized Using the Quinolizidine Scaffold

| Natural Product | Alkaloid Family | Key Synthetic Aspect |

|---|---|---|

| (-)-Lupinine | Quinolizidine Alkaloid | A foundational building block itself; numerous enantioselective total syntheses have been developed. wikipedia.orgrsc.org |

| (+)-Myrtine | Quinolizidine Alkaloid | Synthesis demonstrates the utility of building blocks that form the quinolizidine skeleton. |

| Cermizine C & D | Lycopodium Alkaloids | The quinolizidine scaffold is a core structural feature of this complex alkaloid family. |

| Senepodine G | Lycopodium Alkaloids | Synthesis relies on strategies to construct the central quinolizidine ring system. |

Utility as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information from the catalyst to a substrate, enabling the selective formation of one enantiomer over the other. nih.govnih.gov An effective chiral ligand typically possesses a rigid structure to create a well-defined chiral environment around the metal center, and its steric and electronic properties can be fine-tuned. scispace.com

While 2H-Quinolizine-1-methanamine, octahydro-, itself is not widely cited as a primary chiral ligand, the inherent properties of the quinolizidine scaffold make it an attractive framework for ligand design. researchgate.net The rigid, bicyclic nature of the ring system reduces conformational flexibility, which is a desirable trait for inducing high enantioselectivity. scispace.com

The potential of this structural class is demonstrated by related, more complex quinolizidine alkaloids that have been successfully employed as chiral ligands:

Sparteine (B1682161): This tetracyclic alkaloid, which contains a quinolizidine moiety, has been famously used as a chiral diamine ligand in numerous asymmetric reactions, particularly in carbolithiation chemistry. researchgate.net Its rigid, C2-symmetric-like structure effectively shields one face of the reactive intermediate, directing the approach of reagents.

Aloperine (B1664794): Inspired by natural product structures, researchers have used the quinolizidine alkaloid aloperine as a chiral skeleton to develop new 1,3-diamine ligands. These ligands have been successfully applied in palladium-catalyzed asymmetric hydroarylation reactions, achieving high yields and enantioselectivities. researchgate.net

The success of sparteine and aloperine-derived ligands highlights the utility of the rigid quinolizidine core in creating an effective chiral pocket for catalysis. researchgate.net The primary amine of 2H-Quinolizine-1-methanamine, octahydro- provides a convenient attachment point for further modification, allowing for the synthesis of a library of P,N- or N,N-type ligands. By analogy to other successful natural-product-inspired ligands, derivatives of this compound hold potential for application in a range of metal-catalyzed asymmetric transformations. researchgate.netresearchgate.net

Table 2: Quinolizidine-related Alkaloids in Asymmetric Catalysis

| Alkaloid | Structural Feature | Application in Catalysis |

|---|---|---|

| Sparteine | Contains a rigid, fused quinolizidine system. researchgate.net | Used as a chiral diamine ligand for asymmetric deprotonation and carbolithiation reactions. researchgate.net |

| Aloperine | Possesses a core quinolizidine skeleton. researchgate.net | Serves as a chiral scaffold for new 1,3-diamine ligands used in Pd-catalyzed hydroarylation. researchgate.net |

Potential as Scaffolds in Material Science and Supramolecular Chemistry (Non-Biological)

The application of 2H-Quinolizine-1-methanamine, octahydro-, as a scaffold extends beyond biological and medicinal chemistry into the prospective realms of material science and supramolecular chemistry. Supramolecular chemistry focuses on creating complex, functional systems by assembling molecular components through non-covalent interactions like hydrogen bonding and van der Waals forces. bbau.ac.in

The structural attributes of the octahydro-quinolizine framework suggest its potential utility in these fields:

Rigid Building Block for Polymers: The incorporation of rigid bicyclic structures into polymer backbones can significantly impact the material's properties, often leading to enhanced thermal stability and mechanical strength. The octahydro-quinolizine unit could serve as such a rigid segment. The primary amine group on the methanamine substituent provides a reactive site for polymerization reactions, allowing it to be incorporated into polyamides or polyimides.

Scaffold for Supramolecular Assembly: The amine functionality is a key group for directing self-assembly. It can act as a hydrogen bond donor and acceptor, enabling the formation of ordered, non-covalent structures like gels, liquid crystals, or molecular networks. By attaching different functional groups to the amine, it is possible to program the molecule to recognize other components and assemble into larger, well-defined architectures.

Platform for Functional Materials: The quinolizidine skeleton can serve as a chiral scaffold onto which photoactive, electroactive, or other functional moieties can be attached. This could lead to the development of novel chiral materials for applications in optics, electronics, or separations. For instance, C-N axially chiral scaffolds have shown promise as advanced materials for optoelectronics. nih.gov

While the majority of research on quinolizidine alkaloids has focused on their biological roles, the fundamental chemical and structural properties of the octahydro-2H-quinolizine core provide a strong basis for its future exploration in the design and synthesis of new non-biological materials and supramolecular systems.

Future Research Directions and Unexplored Avenues for 2h Quinolizine 1 Methanamine, Octahydro Research

Development of Sustainable and Economical Synthetic Routes

The development of environmentally benign and cost-effective methods for the synthesis of 2H-Quinolizine-1-methanamine, octahydro- is a primary area of future research. Traditional multi-step syntheses of quinolizidine (B1214090) alkaloids often rely on harsh reagents, protecting groups, and generate significant chemical waste. rsc.orgfrontiersin.orgnih.govmdpi.comfrontiersin.orgrsc.org Green chemistry principles are now guiding the exploration of more sustainable alternatives. unibo.it

Biocatalysis stands out as a promising approach. mdpi.com Enzymes, such as α-amylase and monoamine oxidase, have demonstrated efficacy in the synthesis of related quinoline (B57606) derivatives, suggesting their potential application in quinolizine synthesis. researchgate.netresearchgate.netnorthumbria.ac.uk Biocatalytic methods offer high selectivity under mild reaction conditions, reducing the need for toxic catalysts and solvents. researchgate.netsemanticscholar.org The integration of enzymatic steps into the synthetic route could lead to more efficient and environmentally friendly processes for producing the octahydro-2H-quinolizine core. rsc.org

Further research will likely focus on identifying and engineering novel enzymes with specific activity towards quinolizine precursors. This could involve screening natural sources for new biocatalysts or using directed evolution to tailor existing enzymes for desired transformations. The goal is to develop one-pot, multi-enzyme cascade reactions that mimic the efficiency of biosynthetic pathways found in nature. rsc.orgnih.govfrontiersin.org

| Synthesis Approach | Traditional Methods | Sustainable/Economical Methods |

| Catalysts | Often rely on heavy metals and harsh reagents. | Biocatalysts (enzymes), biodegradable catalysts. researchgate.net |

| Solvents | Use of volatile and often toxic organic solvents. | Water, solvent-free conditions, or green solvents. |

| Reaction Conditions | High temperatures and pressures may be required. | Mild conditions (ambient temperature and pressure). northumbria.ac.uk |

| Waste Generation | Can produce significant amounts of chemical waste. | Reduced waste generation (higher atom economy). unibo.it |

| Selectivity | May require protecting groups to achieve desired selectivity. | High chemo-, regio-, and stereoselectivity. semanticscholar.org |

Exploration of Unconventional Reactivity and Novel Transformations

Future investigations will delve into the unconventional reactivity of the saturated N-heterocyclic core of 2H-Quinolizine-1-methanamine, octahydro- to discover novel transformations for its derivatization. researchgate.netsci-hub.se A key area of interest is the direct C(sp³)–H functionalization of the quinolizidine skeleton. thieme-connect.com This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to new analogues. researchgate.net Research will likely focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds at various positions on the quinolizine ring, including the less reactive β and γ positions. thieme-connect.comacs.org

Photoredox catalysis is emerging as a powerful tool for forging new bonds under mild conditions and is expected to play a significant role in the future of quinolizine chemistry. researchgate.netyoutube.comnih.govnih.gov By using visible light to initiate single-electron transfer processes, photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods. This could include the introduction of new functional groups, the formation of carbon-carbon and carbon-heteroatom bonds, and the construction of more complex molecular architectures based on the quinolizine scaffold. The combination of photoredox catalysis with other catalytic methods, such as transition metal catalysis or organocatalysis, will likely lead to the discovery of unprecedented reactivity patterns. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for 2H-Quinolizine-1-methanamine, octahydro- from batch to continuous manufacturing processes is a significant future direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. springerprofessional.debenthamdirect.comeurekaselect.commdpi.comscielo.brnumberanalytics.combohrium.comscielo.br The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. eurekaselect.com This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

The synthesis of heterocyclic compounds, including natural products and their analogues, has been successfully demonstrated using flow chemistry. springerprofessional.demdpi.comnih.gov Future research will focus on developing continuous flow processes for the key steps in the synthesis of the target quinolizine, as well as for its subsequent derivatization. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate product purification and catalyst recycling.

Furthermore, the integration of flow chemistry with automated synthesis platforms will enable the rapid and efficient generation of libraries of 2H-Quinolizine-1-methanamine, octahydro- derivatives for biological screening. wikipedia.orgnih.gov Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the drug discovery and development process. nih.gov

| Feature | Batch Synthesis | Flow Chemistry |

| Process Type | Discontinuous | Continuous benthamdirect.com |

| Scalability | Often challenging | Generally straightforward eurekaselect.com |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat dissipation numberanalytics.com |

| Reaction Control | Less precise control over parameters | Precise control over temperature, pressure, and mixing mdpi.com |

| Efficiency | Can be time-consuming with multiple work-up steps | Reduced reaction times and potential for in-line purification benthamdirect.com |

Advanced Computational Design and Predictive Modeling for New Derivatives

Computational tools will play an increasingly important role in guiding the future research of 2H-Quinolizine-1-methanamine, octahydro-. Computer-aided synthesis planning software can assist in the design of efficient and novel synthetic routes to the target molecule and its analogues. digitalchemistry.ai These programs can analyze complex molecular structures and propose retrosynthetic disconnections, helping chemists to identify promising synthetic strategies.

Predictive modeling will be employed to design new derivatives with desired properties. nih.gov By using techniques such as quantitative structure-activity relationship (QSAR) modeling, researchers can predict the biological activity of virtual compounds before they are synthesized. mdpi.com This in silico approach can help to prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, computational methods can be used to predict the synthetic accessibility of designed molecules. chemrxiv.org Models that evaluate the feasibility of chemical reactions can help to ensure that the designed derivatives can be synthesized in the laboratory. nih.gov The use of transfer learning and other machine learning techniques will likely enhance the accuracy of these predictive models for heterocyclic synthesis. chemrxiv.org This synergy between computational design and experimental synthesis will accelerate the discovery of new quinolizine-based compounds with valuable applications.

Conclusion

Summary of Key Research Achievements and Contributions

The primary research achievement has been the successful synthesis and characterization of a multitude of octahydro-2H-quinolizine-1-methanamine derivatives. A significant contribution is the exploration of these derivatives for a variety of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. chemspider.comsmolecule.comontosight.ai The synthesis strategies often leverage the natural alkaloid lupinine (B175516) as a starting material, showcasing the effective use of natural products in medicinal chemistry. nih.gov Structure-activity relationship studies have provided valuable insights into how different substituents on the quinolizine ring and the methanamine group influence the biological activity of these compounds.

Broader Significance and Future Outlook of 2H-Quinolizine-1-methanamine, Octahydro- Research

The broader significance of the research on octahydro-2H-quinolizine-1-methanamine and its derivatives lies in its contribution to the field of medicinal chemistry and drug discovery. The diverse biological activities exhibited by its derivatives underscore the potential of the quinolizine scaffold in developing new drugs for various diseases.

The future outlook for research in this area is promising. Further exploration of the structure-activity relationships can lead to the design of more potent and selective therapeutic agents. The development of novel synthetic methodologies will enable the creation of a wider array of derivatives for biological screening. While direct research on the parent compound remains limited, its role as a key building block for pharmacologically active molecules solidifies its importance in the ongoing quest for new and effective medicines. Continued investigation into the pharmacological profiles of its most promising derivatives may pave the way for their advancement into preclinical and clinical development.

Q & A

Q. What synthetic strategies enable functionalization of the quinolizine core for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.